Kodak IR 140
Overview
Description
Molecular Structure Analysis
The molecular structure of Kodak IR 140 is complex. The empirical formula is C39H34Cl3N3O4S2, and the molecular weight is 779.19 . There are studies on the use of infrared spectroscopy for the analysis of molecular structures .Physical And Chemical Properties Analysis
Kodak IR 140 is a powder with a dye content of 95%. It has a melting point of 250-252 °C (lit.) and a maximum wavelength (λmax) of 823 nm. The autoignition temperature is 1075 °F .Scientific Research Applications
1. Application in Photonics and Nano-photonics
- Summary of the Application: IR-140 is used in the creation of PMMA polymer thin films, which are doped with IR-140 dye molecules. These structures are used in the field of photonics and nano-photonics for the purpose of gain optimization, bleaching, and e-beam structuring .
- Methods of Application: The structures investigated consist of PMMA polymer thin films, doped with IR-140 dye molecules in 4 different concentrations (0.7%, 0.8%, 0.9% and 1.0%), spin-coated on a silica layer grown on silicon wafers . The gain films were structured via e-beam lithography .
- Results or Outcomes: The optimal IR-140 weight ratio concentration producing maximum gain in amplified spontaneous emission measurements in the near-infrared (~880 nm) is determined. The maximum material gain was obtained for the 0.9% weight ratio sample .
2. Application in Biophotonics
- Summary of the Application: IR-140 is used in the creation of J-aggregates with absorption maximum at 1040 nm. These aggregates are used in the field of biophotonics .
- Methods of Application: J-aggregates of IR-140 are created by aggregating IR-140 dyes in hollow mesoporous silica nanoparticles (NPs) .
- Results or Outcomes: The J-aggregates show excellent photothermal performance, including intense photoacoustic response, and a high photothermal conversion efficiency value .
3. Application in Infrared Spectroscopy
- Summary of the Application: Infrared spectroscopy is applied to many research topics, including forensic sciences. IR-140 can be used in the analysis of various geological and non-geological materials such as rocks, stems and powders, soils, minerals, gemstones, asbestos, glasses and other amorphous materials, pigments and natural dyes, inorganic contaminants, or plastic .
- Methods of Application: The technique involves the interaction between electromagnetic radiation in the infrared spectral range and matter. The specific wavelengths at which these absorptions occur are dictated by the mass of the oscillating species and the strength of the chemical bonds joining it to the rest of the given structure .
- Results or Outcomes: Through the study of the infrared spectrum, essential information can be obtained about the composition, structure of the analysed compound as well as on the presence of particular structural defects or impurities .
4. Application in Integrated Optics
- Summary of the Application: IR-140 is used in the creation of PMMA polymer thin films, which are doped with IR-140 dye molecules. These structures are used for gain optimization, bleaching, and e-beam structuring of IR-140 doped PMMA and integration with plasmonic waveguides .
- Methods of Application: The structures investigated consist of PMMA polymer thin films, doped with IR-140 dye molecules in 4 different concentrations, spin-coated on a silica layer grown on silicon wafers . The gain films were structured via e-beam lithography .
- Results or Outcomes: The maximum material gain was obtained for the 0.9% weight ratio sample. The polarization dependence of the gain medium was also investigated, and the gain found to be similar in the TE and TM orientations .
5. Application in Forensic Science
- Summary of the Application: IR-140 can be used in the analysis of various geological and non-geological materials such as rocks, stems and powders, soils, minerals, gemstones, asbestos, glasses and other amorphous materials, pigments and natural dyes, inorganic contaminants, or plastic .
- Methods of Application: The technique involves the interaction between electromagnetic radiation in the infrared spectral range and matter. The specific wavelengths at which these absorptions occur are dictated by the mass of the oscillating species and the strength of the chemical bonds joining it to the rest of the given structure .
- Results or Outcomes: Through the study of the infrared spectrum, essential information can be obtained about the composition, structure of the analysed compound as well as on the presence of particular structural defects or impurities .
6. Application in Image Science
- Summary of the Application: Kodak’s deep Image Science portfolio is leveraged across applications as diverse as enhancing printed graphics, securing information through the printing process and enhancing the functionality of any printed image or pattern .
- Methods of Application: The science behind this element of a printed feature is woven into the printing process and expressed in the materials’ features – whether visible or invisible .
- Results or Outcomes: This technique brings the benefit of simplicity and versatility; organic and inorganic crystalline and glassy solids can be analysed, while specific configurations/techniques and accessories allow the measurement of gases, liquids, solutions, and suspensions as well .
Safety And Hazards
properties
IUPAC Name |
N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34Cl2N3S2.ClHO4/c1-3-42-33-25-29(40)19-21-35(33)45-37(42)23-17-27-15-16-28(18-24-38-43(4-2)34-26-30(41)20-22-36(34)46-38)39(27)44(31-11-7-5-8-12-31)32-13-9-6-10-14-32;2-1(3,4)5/h5-14,17-26H,3-4,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLDECUUBLLYRG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)Cl)CC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)Cl)S/C1=C\C=C\3/CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)/C=C/C6=[N+](C7=C(S6)C=CC(=C7)Cl)CC.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34Cl3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder; [Sigma-Aldrich MSDS] | |
Record name | IR 140 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14915 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Kodak IR 140 | |
CAS RN |
53655-17-7 | |
Record name | Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53655-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | IR 140 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053655177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kodak IR 140 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-chloro-2-[2-[3-[(5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene]-2-(diphenylamino)cyclopent-1-en-1-yl]vinyl]-3-ethylbenzothiazolium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.336 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.